4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylaniline
Description
4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-methylaniline is a heterocyclic primary amine featuring a 1,2,4-triazole core substituted with ethyl and methyl groups at the 3- and 1-positions, respectively. The triazole moiety is linked to a 3-methylaniline group, introducing aromaticity and a primary amine (-NH₂) functional group. However, commercial availability of this compound is discontinued, as noted by CymitQuimica (2025), indicating challenges in synthesis, stability, or insufficient demand .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-3-methylaniline |
InChI |
InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)10-6-5-9(13)7-8(10)2/h5-7H,4,13H2,1-3H3 |
InChI Key |
HGWWGTDIIREBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=C(C=C(C=C2)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylaniline typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-methylaniline with structurally related primary amines, focusing on molecular properties, substituent effects, and commercial status.
Table 1: Comparative Analysis of Triazole- and Pyrazole-Based Primary Amines
Key Findings
Structural and Functional Differences
- Core Heterocycle :
- The target compound and 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine share a 1,2,4-triazole core, which is electron-deficient and prone to hydrogen bonding. In contrast, 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine features a pyrazole ring, which is more electron-rich due to the aromatic N–N bond .
- Substituent Effects :
- The ethylamine substituent in the triazole analog (C₇H₁₄N₄) increases polarity, likely improving aqueous solubility compared to the aromatic aniline derivative .
Physicochemical Properties Solubility: The aliphatic ethylamine substituent in C₇H₁₄N₄ likely enhances solubility in polar solvents (e.g., ethanol, water), whereas the aromatic 3-methylaniline group in the target compound may reduce polarity, favoring organic solvents like dichloromethane . Molecular Weight: The target compound’s higher molar mass (~216 vs.
For example, triazole synthesis often requires multi-step reactions, as seen in the 2015 Molecules study using hydrazine-carbodithioate intermediates . The availability of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine in 2015 highlights the demand for simpler triazole-amine hybrids, which may serve as intermediates for drug discovery .
Research Implications and Limitations
- Discontinuation Factors : The discontinuation of the target compound may reflect synthetic challenges (e.g., low yields in triazole-aniline coupling) or stability issues under storage conditions .
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